

discovery and development of Romk-IN-32

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Compound of Interest		
Compound Name:	Romk-IN-32	
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An In-depth Technical Guide on the Discovery and Development of Romk-IN-32

Disclaimer: No compound with the explicit name "Romk-IN-32" has been identified in the reviewed scientific literature. This document assumes that "Romk-IN-32" refers to compound 32, a bromine-substituted benzonitrile derivative, as described in the 2012 Journal of Medicinal Chemistry article titled "Discovery of Selective Small Molecule ROMK Inhibitors as Potential New Mechanism Diuretics"[1]. All data and methodologies presented herein are based on this publication and related literature on ROMK inhibitors.

Introduction

The renal outer medullary potassium channel (ROMK), also known as Kir1.1, is a critical protein in the kidney responsible for potassium homeostasis and salt reabsorption.[2][3] It is primarily located in the apical membrane of the thick ascending limb of Henle (TAL) and the cortical collecting duct (CCD).[1][3] In the TAL, ROMK facilitates potassium recycling, which is essential for the function of the Na+/K+/2Cl- cotransporter (NKCC2). In the CCD, it is the primary channel for potassium secretion.[1][2] Due to its central role, inhibition of ROMK presents a novel diuretic mechanism with the potential for a reduced risk of hypokalemia compared to existing thiazide and loop diuretics.[4][5] This guide details the discovery and preclinical development of a potent and selective class of ROMK inhibitors, with a focus on the key compound, **Romk-IN-32**.

Lead Discovery and Optimization

The journey to identify **Romk-IN-32** began with a high-throughput screening (HTS) of an internal chemical library. This effort led to the identification of 1,4-bis(4-



nitrophenethyl)piperazine (compound 5) as a potent inhibitor of the ROMK channel. Notably, compound 5 was an impurity within an initial screening hit and was solely responsible for the observed biological activity.[1]

While potent, compound 5 exhibited greater inhibitory activity against the hERG channel than ROMK, a significant liability due to the risk of cardiac arrhythmias. This prompted a medicinal chemistry campaign to enhance selectivity and replace the two nitro groups, which are often associated with toxicity concerns. Initial structure-activity relationship (SAR) studies revealed that both nitro groups were vital for ROMK potency. However, further exploration led to the successful identification of alternative pharmacophores. This resulted in a second-generation of inhibitors, for which compound 27 served as a new template for optimization.[1]

Subsequent SAR studies on the benzonitrile ring of compound 27 involved the synthesis of various analogs, including **Romk-IN-32** (compound 32). It was observed that the introduction of halogens at the ortho-position to the nitrile was favorable. While increasing the size of the halogen from fluorine to bromine slightly decreased ROMK potency, it significantly improved selectivity over the hERG channel.[1]

Quantitative Data

The following tables provide a summary of the quantitative data for **Romk-IN-32** and its key analogs.

Table 1: In Vitro Potency and hERG Selectivity



Compound	Substitution (R")	ROMK IC50 (µM)	hERG IC50 (μM)
27	Н	0.30	0.43
30	F	0.049	0.17
31	Cl	0.075	0.12
32 (Romk-IN-32)	Br	0.099	0.56
33	OMe	0.089	1.6
34	OEt	0.053	0.67

Data sourced from J.

Med. Chem. 2012, 55,

14, 6564-6574.[1]

Table 2: Comparison of ROMK Functional Assay

Potency

Compound	ROMK ⁸⁶ Rb ⁺ Efflux IC ₅₀ (μΜ)	ROMK Electrophysiology IC ₅₀ (μΜ)
5	0.052	0.024
26	0.089	0.026
30	0.049	0.030

Data sourced from J. Med.

Chem. 2012, 55, 14, 6564-

6574.[**1**]

Table 3: Rat Pharmacokinetic Profile



Compound	Rat Clearance	Rat Oral Bioavailability	Rat Half-life (h)
5	High	Low	Not Reported
30	Reduced	Acceptable	1.5
Descriptive data from			_
J. Med. Chem. 2012,			
55, 14, 6564–6574.			
Specific quantitative			
PK data for Romk-IN-			
32 was not available			
in this publication.[1]			

Experimental Protocols ROMK ⁸⁶Rb⁺ Efflux Assay

This functional assay was the primary method for determining the potency of the inhibitors during the HTS and lead optimization phases.

- Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human ROMK channel.
- Methodology:
 - CHO-hROMK cells were cultured in 96-well plates.
 - The cells were loaded with the potassium congener, radioactive ⁸⁶Rb⁺.
 - Extracellular ⁸⁶Rb⁺ was removed by washing.
 - The cells were incubated with varying concentrations of the test compounds.
 - 86Rb+ efflux was stimulated by the addition of a high-potassium buffer.
 - The amount of ⁸⁶Rb⁺ released into the supernatant was measured using a scintillation counter.



• IC₅₀ values were derived from the resulting concentration-response curves.[1]

ROMK Electrophysiology Assay

This assay provided a direct measure of the functional inhibition of the ROMK channel's ion-conducting activity.

- Technique: Whole-cell patch-clamp electrophysiology.
- Cell Line: CHO cells stably expressing the human ROMK channel.
- · Methodology:
 - Membrane currents were recorded from individual CHO-hROMK cells.
 - The membrane potential was held constant, and voltage steps were applied to elicit ROMK-mediated currents.
 - Test compounds were perfused over the cells at different concentrations.
 - The degree of current inhibition was quantified to determine the IC₅₀ values.[1]

In Vivo Pharmacokinetic Studies in Rats

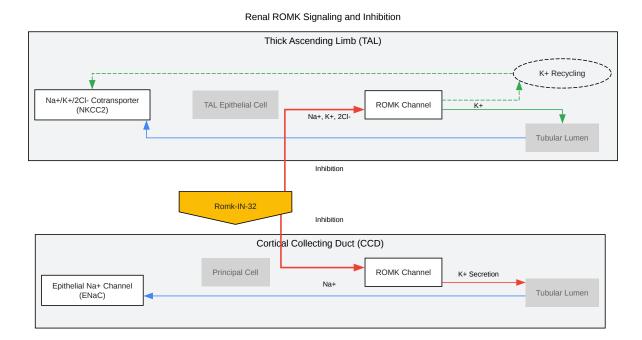
These studies were conducted to assess the in vivo disposition of the lead compounds.

- Animal Model: Male Sprague-Dawley rats.
- Methodology:
 - The compound of interest was administered via either intravenous (i.v.) or oral (p.o.) routes.
 - Blood samples were collected at predetermined time points post-administration.
 - Plasma concentrations of the compound were quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).



Key pharmacokinetic parameters, including clearance, oral bioavailability, and half-life,
 were calculated from the plasma concentration-time data.[1]

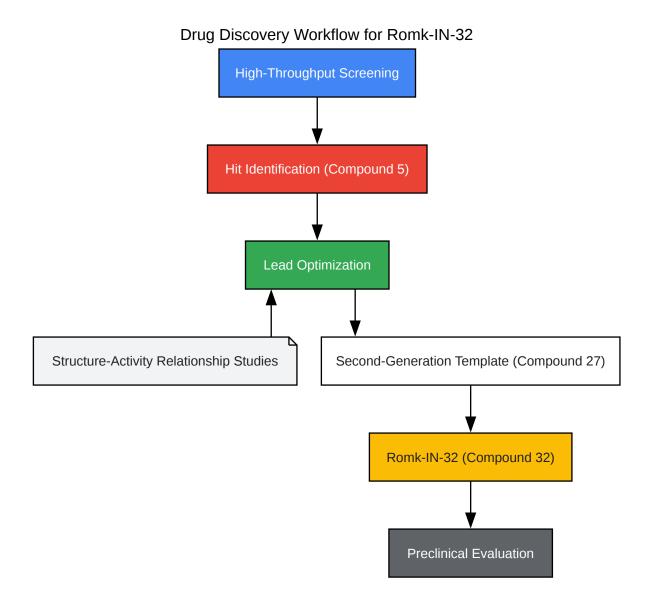
Visualizations



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Caption: The physiological role of the ROMK channel in the kidney and the inhibitory action of **Romk-IN-32**.





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